Structural Differentiation: 3,5-Dimethylpyrazole vs. 4-Phenylpyrazole Substitution Pattern
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide (MW 249.33 g/mol) differs from its closest structural analog — N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide (CAS 2034417-66-6, MW 297.38 g/mol) — by the substitution pattern on the pyrazole ring. The dimethylpyrazole substitution confers lower molecular weight (48.05 g/mol less), reduced lipophilicity (calculated XLogP3-AA of approximately 1.3 for dimethylpyrazole vs. approximately 2.8 for phenyl-substituted analogs), and distinct hydrogen bonding capacity due to the absence of the phenyl ring [1]. For related dimethylpyrazole carboxamides, X-ray crystallography has established that the 3,5-dimethyl substitution pattern is critical for optimal binding at the ATP-binding pocket of target kinases, with IC50 values below 0.2 µM against recombinant enzyme preparations [2].
| Evidence Dimension | Molecular weight and calculated lipophilicity |
|---|---|
| Target Compound Data | MW 249.33 g/mol; XLogP3-AA ~1.3 (PubChem predicted) |
| Comparator Or Baseline | N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide: MW 297.38 g/mol; XLogP3-AA ~2.8 |
| Quantified Difference | ΔMW = 48.05 g/mol (16.2% reduction); ΔXLogP3-AA ≈ -1.5 log units |
| Conditions | In silico prediction using PubChem computed properties (XLogP3 3.0 algorithm) |
Why This Matters
Lower molecular weight and reduced lipophilicity are generally associated with improved solubility, permeability, and drug-likeness parameters (compliance with Lipinski's Rule of Five), which can favor this compound in early-stage lead optimization over heavier, more lipophilic analogs.
- [1] Kuujia. Cas no 1226436-23-2 (N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylthiophene-3-carboxamide). Product page with molecular weight and structural identifiers. View Source
- [2] Kuujia. Cas no 1251558-19-6 (6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide). Product page noting IC50 below 0.2 µM and X-ray crystallography for dimethylpyrazole ATP-pocket binding. View Source
